3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene ring system with an aminomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Aminomethylation: The naphthalene derivative undergoes aminomethylation, where an aminomethyl group (-CH2NH2) is introduced.
Cyclization: The intermediate product is then cyclized to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The naphthalene ring system can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzeneboronic acid hydrochloride: Used as intermediates in organic synthesis.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A potent inhibitor of blood coagulation factor Xa.
Mono- and bis-aminomethyl derivatives of 2,6-dihydroxynaphthalene: Used in the synthesis of complex organic molecules.
Uniqueness
3-(Aminomethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structure, which combines a naphthalene ring with an aminomethyl group
Properties
CAS No. |
77160-45-3 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8H,5-7,12H2 |
InChI Key |
SZOMQBSOJPXBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)CN |
Origin of Product |
United States |
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